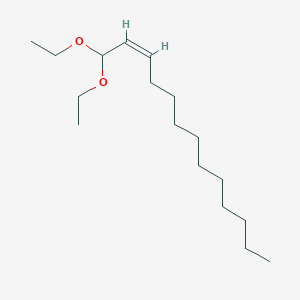

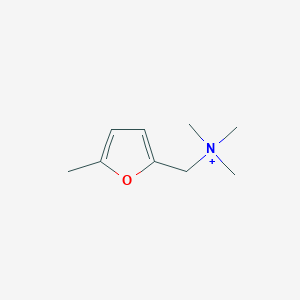

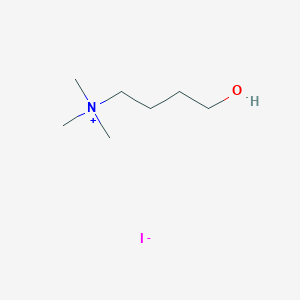

4-Trimethylamino-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Trimethylamino-1-butanol (TMAO) is a quaternary ammonium compound that has been widely studied in recent years due to its potential role in various physiological and pathological processes. TMAO is synthesized in the liver from dietary precursors such as choline and carnitine, and has been implicated in the development of cardiovascular disease, kidney disease, and other conditions. In

Mécanisme D'action

The precise mechanism of action of 4-Trimethylamino-1-butanol is not fully understood, but it is believed to involve a number of different pathways. One proposed mechanism is that 4-Trimethylamino-1-butanol may enhance the uptake of cholesterol by macrophages, leading to the development of atherosclerosis. 4-Trimethylamino-1-butanol may also contribute to the development of inflammation and oxidative stress, which can lead to the development of various pathological conditions.

Effets Biochimiques Et Physiologiques

4-Trimethylamino-1-butanol has a number of biochemical and physiological effects on the body. Studies have shown that elevated levels of 4-Trimethylamino-1-butanol in the blood are associated with increased levels of inflammation and oxidative stress, as well as alterations in lipid metabolism and glucose homeostasis. 4-Trimethylamino-1-butanol may also affect the gut microbiome, leading to alterations in microbial composition and function.

Avantages Et Limitations Des Expériences En Laboratoire

4-Trimethylamino-1-butanol has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity, and it has a number of well-characterized biochemical and physiological effects. However, there are also some limitations to the use of 4-Trimethylamino-1-butanol in lab experiments. For example, 4-Trimethylamino-1-butanol may interact with other compounds or proteins in the experimental system, leading to potential confounding effects. Additionally, the precise mechanism of action of 4-Trimethylamino-1-butanol is not fully understood, which may limit its utility in certain types of experiments.

Orientations Futures

There are a number of future directions for research on 4-Trimethylamino-1-butanol. One area of interest is the development of new therapeutic strategies for conditions associated with elevated 4-Trimethylamino-1-butanol levels, such as cardiovascular disease and kidney disease. Another area of interest is the elucidation of the precise mechanism of action of 4-Trimethylamino-1-butanol, which may help to identify new targets for therapeutic intervention. Additionally, further research is needed to better understand the role of 4-Trimethylamino-1-butanol in the gut microbiome and its potential impact on overall health and disease risk.

Conclusion

In conclusion, 4-Trimethylamino-1-butanol is a quaternary ammonium compound that has been extensively studied in recent years due to its potential role in various physiological and pathological processes. 4-Trimethylamino-1-butanol can be synthesized through the oxidation of TMA or through a two-step process involving the conversion of choline or carnitine to 4-Trimethylamino-1-butanol. 4-Trimethylamino-1-butanol has been implicated in the development of cardiovascular disease, kidney disease, and other conditions, and its precise mechanism of action is not fully understood. Further research is needed to fully elucidate the role of 4-Trimethylamino-1-butanol in health and disease.

Méthodes De Synthèse

4-Trimethylamino-1-butanol can be synthesized through the oxidation of trimethylamine (TMA) using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. Alternatively, 4-Trimethylamino-1-butanol can be synthesized from choline or carnitine through a two-step process involving the conversion of these precursors to TMA followed by oxidation to 4-Trimethylamino-1-butanol. The synthesis of 4-Trimethylamino-1-butanol is a relatively simple and inexpensive process, and the compound can be obtained in high purity.

Applications De Recherche Scientifique

4-Trimethylamino-1-butanol has been the subject of extensive scientific research in recent years, with studies investigating its potential role in various physiological and pathological processes. One of the most well-studied areas of 4-Trimethylamino-1-butanol research is its association with cardiovascular disease. Studies have shown that elevated levels of 4-Trimethylamino-1-butanol in the blood are associated with an increased risk of cardiovascular disease, and that 4-Trimethylamino-1-butanol may play a role in the development of atherosclerosis and other cardiovascular conditions.

In addition to its role in cardiovascular disease, 4-Trimethylamino-1-butanol has also been implicated in the development of kidney disease, liver disease, and other conditions. Studies have shown that 4-Trimethylamino-1-butanol may contribute to the development of inflammation, oxidative stress, and other pathological processes that can lead to these conditions.

Propriétés

Numéro CAS |

14274-37-4 |

|---|---|

Nom du produit |

4-Trimethylamino-1-butanol |

Formule moléculaire |

C7H18INO |

Poids moléculaire |

259.13 g/mol |

Nom IUPAC |

4-hydroxybutyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

ZUVPWWASXUUVFX-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCO.[I-] |

SMILES canonique |

C[N+](C)(C)CCCCO.[I-] |

Synonymes |

4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

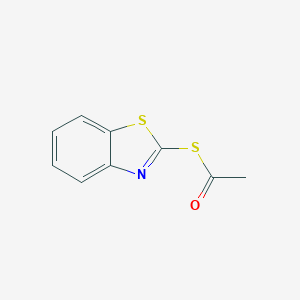

![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)